2-Methyl-2-Butene vs. 2-Methyl-1-Butene vs. 3-Methyl-1-Butene: Thermodynamic Stability Quantified by Heat of Hydrogenation
2-Methyl-2-butene exhibits the highest thermodynamic stability among its C5 alkene isomers, as quantified by its heat of hydrogenation (ΔH_hyd). This stability directly influences equilibrium distributions in acid-catalyzed reactions and isomerization processes .
| Evidence Dimension | Heat of Hydrogenation (ΔH_hyd) |
|---|---|
| Target Compound Data | 112 kJ/mol |
| Comparator Or Baseline | 2-Methyl-1-butene: 118 kJ/mol; 3-Methyl-1-butene: 126 kJ/mol |
| Quantified Difference | 2-Methyl-2-butene is 6 kJ/mol more stable than 2-methyl-1-butene and 14 kJ/mol more stable than 3-methyl-1-butene. |
| Conditions | Standard gas-phase hydrogenation calorimetry |
Why This Matters
Procurement of the thermodynamically preferred isomer ensures maximum yield in equilibrium-limited syntheses and minimizes unwanted side-product formation from isomerization.
- [1] Smith, J. G. (2019). Organic Chemistry (6th ed.). McGraw-Hill. (Exercise 8.4). View Source
